Product packaging for H-Ile-OtBu.HCl(Cat. No.:CAS No. 69320-89-4)

H-Ile-OtBu.HCl

Cat. No.: B555015
CAS No.: 69320-89-4
M. Wt: 223.74 g/mol
InChI Key: IFRYMHOZFAPYPJ-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Ile-OtBu.HCl, the hydrochloride salt of L-Isoleucine tert-Butyl ester, is a protected amino acid building block essential in solid-phase and solution-phase peptide synthesis (SPPS) . The tert-butyl ester (OtBu) group serves as a protecting group for the carboxylic acid moiety, which is stable under basic conditions and can be selectively removed under mild acidic conditions without affecting other common protecting groups . This makes this compound a critical reagent for the controlled, step-wise construction of complex peptide sequences, such as in the synthesis of therapeutic agents like Bivalirudin . With a molecular formula of C10H21NO2·HCl and a molecular weight of 223.7, it presents as a white to off-white powder . The compound has a melting point of approximately 160 °C and is described as a stable, amino acid-based compound that affects physiological activities in research models . For research purposes only. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22ClNO2 B555015 H-Ile-OtBu.HCl CAS No. 69320-89-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRYMHOZFAPYPJ-WSZWBAFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922990
Record name tert-Butyl isoleucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119483-46-4
Record name tert-Butyl isoleucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization As a Protected Amino Acid Derivative in Organic Synthesis

In the intricate world of organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. H-Ile-OtBu.HCl serves as a prime example of a protected amino acid derivative, where the carboxylic acid moiety of L-isoleucine is temporarily converted into a tert-butyl ester. chemimpex.com This protection strategy is crucial for preventing unwanted side reactions during multi-step synthetic sequences.

The tert-butyl ester group offers a distinct set of advantages that make it a favored choice among synthetic chemists. Its bulky nature provides steric hindrance, effectively shielding the carboxyl group from nucleophilic attack and other undesired chemical transformations. Furthermore, the tert-butyl ester is stable under a variety of reaction conditions, including those involving basic and nucleophilic reagents, which allows for selective manipulation of other functional groups within the molecule. organic-chemistry.org

The introduction of the tert-butyl ester protecting group is typically achieved by reacting the amino acid with isobutylene (B52900) in the presence of an acid catalyst. google.com Conversely, the removal, or deprotection, of the tert-butyl group is accomplished under acidic conditions. Strong acids, such as trifluoroacetic acid (TFA), are commonly employed for this purpose, leading to the regeneration of the free carboxylic acid. iris-biotech.detandfonline.com Milder reagents, like aqueous phosphoric acid or zinc bromide, can also be used for deprotection, offering greater selectivity when other acid-sensitive groups are present in the molecule. acs.orgacs.org

Table 1: Common Deprotection Methods for Tert-Butyl Esters

ReagentConditionsSelectivity
Trifluoroacetic acid (TFA)Anhydrous, often in dichloromethane (B109758) (DCM)Strong acid, removes many acid-labile protecting groups
Aqueous Phosphoric AcidMild conditions, room temperatureGood selectivity in the presence of other acid-sensitive groups like CBZ carbamates and benzyl (B1604629) esters
Zinc Bromide (ZnBr₂)In dichloromethane (DCM)Can offer chemoselective deprotection in the presence of certain other protecting groups
Hydrochloric Acid (HCl)In various solvents (e.g., ethyl acetate (B1210297), HFIP)Can be used for selective deprotection depending on the substrate and conditions

Significance in Modern Peptide Chemistry and Stereoselective Transformations

Esterification and Salt Formation Techniques in Academic Contexts

The synthesis of tert-butyl esters of amino acids, including isoleucine, has been approached through several academic methodologies. These methods generally aim to selectively esterify the carboxylic acid group while preserving the amine functionality, often as a salt.

One prominent approach involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (B1210297), which acts as both the solvent and the tert-butylating agent thieme-connect.comorganic-chemistry.orgresearchgate.netorganic-chemistry.orgnii.ac.jp. This method is noted for its efficiency, speed, and ability to directly convert free amino acids into tert-butyl esters with free amino groups, often in good to high yields. The Tf₂NH-catalyzed reaction has been shown to be versatile, tolerating various functional groups and proceeding under mild conditions. The resulting tert-butyl ester can then be converted to its hydrochloride salt by treatment with hydrogen chloride.

Another established route, particularly for the preparation of amino acid tert-butyl ester hydrochlorides, involves the acid-catalyzed reaction of the amino acid with isobutylene (B52900) google.com. This process typically uses acid catalysts such as p-toluenesulfonic acid (PTSA) or silica (B1680970) impregnated with sulfuric acid. The reaction forms the tert-butyl ester, and the hydrochloride salt is either generated in situ or formed in a subsequent step by adding HCl. This method has been applied to various amino acids, including those with hydroxyl groups, and is amenable to industrial scale-up.

The Dowex H⁺/NaI catalyst system has also been investigated for the esterification of amino acids. This heterogeneous catalytic approach utilizes a cation-exchange resin and sodium iodide, offering a potentially greener alternative for converting carboxylic acids and alcohols into esters acs.orgresearchgate.netnih.govnih.gov. While specific yields for this compound are not detailed, the method has demonstrated high yields for amino acid esters in general.

Furthermore, silica chloride has been employed as a heterogeneous catalyst in a microwave-assisted, one-pot, solventless protocol for the esterification of unprotected α-amino acids with alcohols, yielding ionic esterified amino acids researchgate.net.

Historically, less environmentally friendly methods involved the use of reagents like thionyl chloride to form acid chlorides, which are then reacted with alcohols. While effective, this approach generates significant byproducts and is less favored in modern green chemistry contexts acs.orgnih.gov.

Strategies for High Stereochemical Purity in this compound Preparation

Maintaining the stereochemical integrity of isoleucine during esterification is paramount, as isoleucine possesses two chiral centers. Racemization or epimerization at the α-carbon can lead to the formation of undesired diastereomers, impacting the biological activity and purity of the final product.

The Tf₂NH-catalyzed tert-butylation in tert-butyl acetate has been specifically highlighted for its ability to afford tert-butyl esters with free amino groups efficiently, avoiding racemization thieme-connect.comorganic-chemistry.org. This mild catalytic system is advantageous in preserving the chiral centers of the amino acid.

In contrast, some traditional esterification methods, particularly those involving prolonged exposure to strong acids or bases, or high temperatures, can potentially induce epimerization at the α-carbon of amino acids scispace.comcdnsciencepub.comresearchgate.net. For isoleucine, which has two stereocenters, epimerization can lead to the formation of allo-isoleucine derivatives. While methods utilizing HCl for salt formation are generally considered non-racemizing cdnsciencepub.com, the esterification step itself requires careful control. The use of milder reaction conditions, optimized reaction times, and appropriate catalysts are key strategies to ensure high stereochemical purity. For instance, the use of specific zeolites in esterification has been noted to potentially cause partial racemization scispace.com. Therefore, selecting methods known for their stereochemical retention, such as the Tf₂NH-catalyzed route, is crucial for preparing enantiomerically pure this compound.

Green Chemistry Approaches in this compound Synthesis

The drive towards sustainable chemical synthesis has led to the development of greener methodologies for amino acid esterification. These approaches focus on reducing waste, using less hazardous reagents, improving energy efficiency, and employing reusable catalysts.

Exploration of Solventless Reaction Conditions

Solventless or solvent-free reaction conditions represent a significant advancement in green chemistry by minimizing or eliminating the use of volatile organic solvents, thereby reducing environmental impact and simplifying product isolation.

Microwave-Assisted Solventless Synthesis: The use of silica chloride as a catalyst in a one-pot, solventless protocol, often coupled with microwave irradiation, has been demonstrated for amino acid esterification researchgate.net. This approach accelerates reaction rates and improves yields while operating without bulk solvents.

Mechanosynthesis: Techniques involving ball milling, a form of mechanosynthesis, have been developed for the preparation of N-protected amino esters under solvent-free conditions acs.org. While this specific study focused on N-protected derivatives, the principle of solvent-free solid-state reactions is applicable to esterification processes.

Other Solvent-Free Protocols: While not always directly for tert-butyl ester formation, other amino acid derivatization methods have successfully employed solvent-free conditions, such as the copper(II) bromide/N-methylmorpholine N-oxide (NMO) system for α-amination of esters chemrxiv.org, indicating a broader trend towards solvent reduction in amino acid chemistry.

Evaluation of Sustainable Reagents and Catalytic Systems

The choice of reagents and catalysts plays a critical role in the sustainability profile of a synthetic method.

Reusable Heterogeneous Catalysts: Systems employing reusable heterogeneous catalysts, such as Dowex H⁺ resins acs.orgresearchgate.netnih.govnih.gov and silica chloride researchgate.net, are highly desirable. These catalysts can be easily separated from the reaction mixture by filtration and reused multiple times, reducing waste and catalyst cost. The Dowex H⁺/NaI system is particularly noted for being energy-efficient, non-toxic, and reusable acs.orgresearchgate.netnih.govnih.gov.

Catalytic Amounts of Reagents: The Tf₂NH-catalyzed method utilizes the imide in catalytic amounts, which, when combined with tert-butyl acetate as both solvent and reagent, offers a streamlined and efficient process thieme-connect.comorganic-chemistry.orgresearchgate.netorganic-chemistry.orgnii.ac.jp. This approach minimizes the consumption of expensive reagents.

Ionic Liquids: Ionic liquids (ILs) have emerged as "green catalysts" and alternative solvents for various chemical transformations, including amino acid esterification researchgate.net. Their tunable properties and potential for recyclability offer environmental benefits over traditional organic solvents.

Milder Reagents: The development of milder tert-butylating agents and catalytic systems, such as Tf₂NH, contributes to a greener synthesis by avoiding harsh or hazardous reagents like thionyl chloride or concentrated sulfuric acid where possible.

The selection of a synthetic route for this compound often involves balancing efficiency, cost, and environmental impact. Modern academic research increasingly favors methods that are atom-economical, utilize sustainable catalysts, and minimize solvent usage and waste generation.

Applications of H Ile Otbu.hcl in Peptide Synthesis

Role as a Carboxyl Protecting Group for Isoleucine Residues

The tert-butyl ester (OtBu) moiety serves as a carboxyl protecting group for the isoleucine residue. This protection is essential in peptide synthesis to prevent the carboxyl group from reacting prematurely with the amine group of another amino acid, which would lead to uncontrolled polymerization or side product formation. The tert-butyl ester is favored due to its relative stability under the coupling conditions typically employed in peptide synthesis, while being readily cleavable under acidic conditions, often using trifluoroacetic acid (TFA). This orthogonality allows for selective deprotection and subsequent coupling steps, ensuring the controlled assembly of the peptide chain. creative-peptides.comspringernature.com

Integration into Solid-Phase Peptide Synthesis (SPPS)

H-Ile-OtBu.HCl is a standard reagent in SPPS, a methodology that involves anchoring the growing peptide chain to an insoluble solid support. Its integration facilitates the sequential addition of amino acids to build complex peptide sequences.

Compatibility with Fmoc/tBu and Boc Protection Strategies

The tert-butyl ester protection strategy is highly compatible with both major SPPS methodologies: the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies.

Fmoc/tBu Strategy: In this widely adopted approach, the α-amino group is protected by the base-labile Fmoc group, while side-chain functionalities and the C-terminal carboxyl group (if not the final C-terminus) are protected by acid-labile groups, such as the tert-butyl ester. This compound fits seamlessly into this strategy, where the tert-butyl ester protects the carboxyl group of isoleucine. The Fmoc group is removed with a mild base (e.g., piperidine), and the tert-butyl ester remains intact until the final cleavage of the peptide from the resin and removal of all side-chain protecting groups, typically with TFA. seplite.com

Boc/Bzl Strategy: In the older Boc strategy, the α-amino group is protected by the acid-labile Boc group, and side chains are often protected by benzyl (B1604629) (Bzl) or tert-butyl based groups. While the Boc group is removed by acid (e.g., TFA or HCl), the tert-butyl ester is also acid-labile. Therefore, careful consideration of deprotection conditions is necessary to ensure selective removal. However, the tert-butyl ester can still be utilized in Boc-based syntheses, often in conjunction with other protecting groups that are removed under different conditions.

Studies on Epimerization Control During Coupling Reactions

Epimerization, or racemization, is a critical side reaction in peptide synthesis where the stereochemical integrity of an amino acid residue is compromised. This is particularly concerning for certain amino acids, including isoleucine, which can be prone to epimerization at the α-carbon under activation and coupling conditions. The use of protected amino acid derivatives like this compound, when coupled with appropriate activating agents and optimized reaction conditions, is designed to minimize this risk. Research in peptide synthesis emphasizes the selection of coupling reagents (e.g., carbodiimides with additives like HOBt or HOAt, or phosphonium (B103445)/uronium salts) and reaction parameters that suppress epimerization. While specific studies directly quantifying epimerization rates for this compound in comparison to other isoleucine derivatives might be scattered across specialized literature, the tert-butyl ester protection is a standard feature in protocols aimed at maintaining stereochemical purity.

Mitigation of Diketopiperazine Formation and Other Side Reactions

Diketopiperazine (DKP) formation is a common side reaction, especially when a dipeptide is formed and the N-terminus of the second amino acid is free. The N-terminal amino group of the first amino acid (in this case, isoleucine from this compound) can cyclize onto its own activated carboxyl group, or more commonly, the C-terminal carboxyl group of the newly formed dipeptide can cyclize onto the free N-terminus of the same dipeptide, forming a cyclic dipeptide. The tert-butyl ester protection of the carboxyl group in this compound prevents it from participating in such cyclization reactions until it is specifically deprotected. Furthermore, the ester protection generally stabilizes the amino acid derivative and reduces the likelihood of other side reactions involving the carboxyl group during the synthesis. sci-hub.se

Utilization in Liquid-Phase Peptide Synthesis (LPPS)

This compound is also valuable in liquid-phase peptide synthesis, where reactions are carried out in solution. Similar to SPPS, the tert-butyl ester protects the carboxyl group, allowing for controlled coupling reactions. In LPPS, intermediates are isolated and purified after each step, which can offer advantages in characterization and quality control for complex peptides. The principles of protection and deprotection remain consistent, with the tert-butyl ester offering acid-labile cleavage.

Mechanistic Aspects of Peptide Bond Formation with this compound

Peptide bond formation involves the activation of the carboxyl group of one amino acid and its subsequent reaction with the free amine group of another. When this compound is used as the incoming amino acid, its α-amino group (after deprotonation, typically by a base like DIEA) acts as the nucleophile. This nucleophile attacks the activated carboxyl group of the growing peptide chain or the next incoming amino acid. The tert-butyl ester on the isoleucine's carboxyl group remains intact during this coupling step. The mechanism of activation typically involves reagents like carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., BOP, PyBOP), or uronium salts (e.g., HBTU, HATU), which convert the carboxyl group into a more reactive species (e.g., an active ester or anhydride). The reaction proceeds via nucleophilic attack by the free amine of this compound on this activated species, forming the new peptide bond and releasing the activating agent's byproducts.

Comparative Analysis of Coupling Efficiencies in Peptide Assembly

The formation of a peptide bond involves activating the carboxyl group of one amino acid to react with the amino group of another. This activation step is critical for driving the reaction forward but also presents a significant challenge: the potential for racemization (epimerization) at the chiral α-carbon of the activated amino acid mdpi.comescholarship.orgresearchgate.net. Isoleucine, with its branched aliphatic side chain, can also present steric hindrance, potentially slowing down coupling reactions or increasing the risk of side products mdpi.comresearchgate.net. Therefore, the choice of coupling reagent and reaction conditions significantly impacts the efficiency, yield, and stereochemical integrity of the synthesized peptide.

Several classes of coupling reagents are commonly employed in peptide synthesis, each with varying efficiencies and propensities for racemization. These include carbodiimides, uronium/aminium salts, phosphonium salts, and mixed anhydrides.

Common Coupling Reagents and Their Performance:

Carbodiimides (e.g., DIC, DCC) with Additives: Reagents like diisopropylcarbodiimide (DIC) are widely used. However, carbodiimide (B86325) activation alone can lead to significant racemization. The addition of auxiliary nucleophiles, such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or Oxyma Pure, forms more stable activated esters that couple with reduced racemization and improved efficiency mdpi.compeptide.com. For instance, DIC/HOBt is a well-established system known for minimizing racemization mdpi.compeptide.com.

Uronium/Aminium Salts (e.g., HATU, HBTU, TBTU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and TBTU, are highly efficient and generally provide high yields with minimal racemization, even for sterically hindered amino acids like isoleucine peptide.comacs.org. They often work synergistically with bases like N,N-diisopropylethylamine (DIPEA) rsc.orgacs.orgacs.org. HATU, in particular, is noted for its effectiveness in challenging couplings mdpi.comacs.org.

Phosphonium Salts (e.g., PyBOP): Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective coupling agents, particularly for N-methylated amino acids, and generally exhibit low racemization peptide.com.

Mixed Anhydrides: This method involves activating the carboxylic acid with a chloroformate (e.g., isobutyl chloroformate) in the presence of a tertiary amine (e.g., N-methylmorpholine). While effective, this method can also lead to side reactions like urethane (B1682113) formation, which can be mitigated by adding HOBt cdnsciencepub.com.

Comparative Performance of Coupling Reagents with Isoleucine Derivatives:

The steric bulk of isoleucine can influence coupling kinetics and the potential for epimerization. While specific comparative data tables for this compound across all reagents are not universally published in a single source, general trends from studies involving isoleucine or similarly hindered amino acids can be extrapolated.

Coupling Reagent SystemTypical Yield (%)Typical Racemization (%)Notes
HATU/DIPEA85-95+<1-2Highly efficient, excellent for hindered amino acids, low racemization. mdpi.compeptide.comacs.org
HBTU/HOBt/DIPEA85-95+<1-2Very efficient, low racemization, widely used. peptide.comacs.orgacs.org
TBTU/HOBt/DIPEA85-95+<1-2Efficient, low racemization, suitable for large-scale synthesis. rsc.orgpeptide.comacs.org
DIC/HOBt80-90+<1-3Reliable, minimizes racemization, common in SPPS. mdpi.compeptide.com
PyBOP/HOBt/DIPEA80-90+<1-3Effective, particularly for challenging couplings. peptide.com
Mixed Anhydrides (e.g., iBuOCOCl/NMM)75-90+2-5+Can be efficient; HOBt addition is crucial to suppress urethane formation and minimize racemization, especially with hindered amino acids. cdnsciencepub.com

Factors Influencing Coupling Efficiency:

Choice of Coupling Reagent and Additive: Reagents like HATU and HBTU are generally preferred for difficult couplings due to their high reactivity and low racemization potential peptide.comacs.org. The addition of HOBt or Oxyma to carbodiimides is crucial for achieving high yields and stereochemical purity mdpi.compeptide.com.

Base: The base used (e.g., DIPEA, N-methylmorpholine, collidine) plays a role in facilitating the reaction and neutralizing acids. The choice of base can influence both reaction rate and the extent of racemization mdpi.com.

Solvent: Solvents like DMF, DCM, and THF are commonly used. More environmentally friendly solvents like 2-MeTHF have also shown promise, maintaining high yields and purity rsc.org. Solvent choice can affect reagent solubility and reaction kinetics.

Reaction Conditions: Optimized reaction times (typically 30-90 minutes for coupling) and temperatures are essential for maximizing yield and minimizing side reactions rsc.org.

H Ile Otbu.hcl As a Chiral Building Block in Asymmetric Synthesis

Contributions to the Construction of Stereogenic Centers

H-Ile-OtBu.HCl serves as a versatile starting material for the synthesis of complex chiral molecules, where the stereochemistry of the isoleucine core is transferred to the final product. A key application is in the preparation of N-protected amino acid derivatives, which are themselves important intermediates in pharmaceutical synthesis.

One documented application of this compound is in the synthesis of (2S,3S)-tert-Butyl 3-methyl-2-(4-nitrophenylsulphonamido)pentanoate. This reaction demonstrates the direct use of the compound as a chiral scaffold. The synthesis involves the reaction of L-Isoleucine tert-butyl ester hydrochloride with (4-nitrobenzene)sulfonyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) rsc.org. The reaction proceeds with the retention of the original stereochemistry at the α-carbon (C2) and the β-carbon (C3) of the isoleucine framework.

The starting material, this compound, is first neutralized to provide the free amine, which then reacts with the sulfonyl chloride. The inherent chirality of the isoleucine ester dictates the stereochemical outcome of the product.

Table 1: Synthesis of a Chiral Intermediate from this compound

Starting Material Reagent Product Yield

This transformation highlights how the stereogenic centers from this compound are incorporated into a new, more complex molecule, serving as a foundational step for further synthetic elaborations.

Design and Development of this compound-Derived Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions wikipedia.orgnih.gov. While amino acid esters are generally used as chiral auxiliaries, specific research on the design and development of new chiral auxiliaries derived from this compound is not extensively detailed in the available literature. However, based on the principles of asymmetric synthesis, one can conceptualize how such an auxiliary would be designed.

The primary amine of this compound can be acylated with a prochiral substrate. The resulting amide would then be subjected to a diastereoselective reaction, such as alkylation or an aldol reaction. The stereochemical outcome of this reaction would be directed by the chiral centers of the isoleucine moiety. The bulky tert-butyl group and the sec-butyl side chain would create a specific chiral environment, sterically hindering one face of the reactive intermediate (e.g., an enolate), thereby forcing the incoming electrophile to attack from the less hindered face. After the desired stereocenter is created, the auxiliary can be cleaved from the product and potentially recycled.

Enantioresolution Studies Utilizing this compound Derivatives

Enantioresolution is the process of separating a racemic mixture into its constituent enantiomers. This can be achieved through various methods, including the use of chiral resolving agents or chiral stationary phases in chromatography nih.govyakhak.org. There is a lack of specific studies in the surveyed scientific literature detailing the use of derivatives of this compound for the purpose of enantioresolution. The development of chiral stationary phases for High-Performance Liquid Chromatography (HPLC) often involves bonding chiral molecules to a solid support like silica (B1680970) gel mst.edu. In principle, derivatives of L-isoleucine could be used for this purpose, but specific examples originating from this compound are not documented in the available research.

Application in Chiral Ligand and Catalyst Development

Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral metal complex can generate a large quantity of an enantiomerically enriched product. Amino acids are valuable starting materials for the synthesis of chiral ligands.

Research has been conducted on the synthesis of novel Schiff base ligands derived from L-isoleucine nih.govnih.govacs.org. In one such study, a Schiff base ligand was synthesized through the condensation of isatin, 2,6-diaminopyridine, and L-isoleucine nih.govnih.gov. While this study used L-isoleucine directly, this compound represents a common and practical starting material for such syntheses, where the ester group could be hydrolyzed or transaminated during the reaction or in a subsequent step.

The resulting isoleucine-derived Schiff base ligand was then used to form complexes with various transition metals, including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) nih.govnih.gov. The study characterized the geometry of these metal complexes, with most exhibiting tetrahedral geometry, while the Ni(II), Co(II), and Zn(II) complexes were found to be octahedral nih.govnih.gov. Although the primary focus of this particular study was the evaluation of the biological activity of these complexes, such chiral metal complexes have significant potential to be used as catalysts in asymmetric synthesis. The defined stereochemistry and coordination geometry around the metal center, enforced by the chiral isoleucine backbone, could enable enantioselective transformations.

Table 2: Metal Complexes of an Isoleucine-Derived Schiff Base Ligand

Metal Ion Resulting Complex Geometry
Cr(III) Octahedral
Mn(II) Tetrahedral
Fe(III) Tetrahedral
Co(II) Octahedral
Ni(II) Octahedral
Cu(II) Tetrahedral
Zn(II) Octahedral
Cd(II) Tetrahedral

Data derived from a study on a Schiff base ligand synthesized using L-isoleucine nih.govnih.gov.

The development of these complexes demonstrates the utility of the isoleucine scaffold in creating a chiral environment around a metal center, which is the fundamental principle behind many asymmetric catalysts.

Mechanistic and Kinetic Investigations Involving H Ile Otbu.hcl

Elucidation of Reaction Pathways for its Chemical Transformations

The primary chemical transformation of H-Ile-OtBu.HCl in synthetic chemistry is its participation in amide bond formation, a fundamental reaction in peptide synthesis. The general pathway involves the activation of a carboxylic acid group of an incoming N-protected amino acid, followed by a nucleophilic attack from the primary amine of this compound.

The most common reaction pathway for amide bond formation involving this compound proceeds through the use of coupling reagents. These reagents convert the carboxylic acid of the coupling partner into a more reactive species. For instance, when using carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), the carboxylic acid is converted into a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of this compound, leading to the formation of a new peptide bond and a urea (B33335) byproduct. thermofisher.com

To mitigate the risk of side reactions and racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. HOBt can react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, yet still sufficiently reactive towards the amine. luxembourg-bio.com

Another significant reaction pathway involves phosphonium-based coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). These reagents activate the carboxylic acid to form an active ester, which then readily reacts with this compound. peptide.com

The tert-butyl ester group of this compound is designed to be stable under the conditions of peptide coupling but can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA). This deprotection step is a crucial chemical transformation that regenerates the carboxylic acid at the C-terminus of the peptide chain, allowing for further elongation if desired, or yielding the final peptide product. chemrxiv.org

Kinetic Analysis of Ester Hydrolysis and Amide Coupling Reactions

Detailed kinetic data for the ester hydrolysis and amide coupling reactions of this compound are not extensively documented in publicly available literature. However, general principles of reaction kinetics for these transformations can be applied.

Amide Coupling Reactions: The kinetics of amide bond formation are highly dependent on the coupling reagent, solvent, and temperature. The formation of the peptide bond is generally a rapid process, often nearing completion within minutes when using efficient coupling reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP). peptide.com The rate of reaction is also influenced by the steric hindrance of the amino acids being coupled. As isoleucine is a β-branched amino acid, the coupling reaction involving this compound may proceed at a slightly slower rate compared to sterically unhindered amino acids.

Reaction TypeReagents/ConditionsGeneral Kinetic Observations
Ester Hydrolysis Strong Acid (e.g., TFA)Rate is dependent on acid concentration and temperature.
Thermal (120-240°C)Reaction times of 15-40 minutes have been reported for similar compounds. nih.gov
Enzymatic (e.g., Subtilisin)Reaction temperatures typically range from 20-60°C. google.com
Amide Coupling Carbodiimides (DCC, DIC) + HOBtFormation of an active ester intermediate influences the overall rate.
Phosphonium (B103445) Reagents (PyBOP)Reactions are generally rapid, often completing in minutes. peptide.com

Studies on the Stereochemical Course of Reactions

A critical aspect of reactions involving chiral molecules like this compound is the preservation of stereochemical integrity. The principal stereochemical challenge during the activation of the carboxyl group of an N-protected amino acid to be coupled with this compound is epimerization at the α-carbon of the activated amino acid. For this compound itself, the stereocenter is generally stable during the coupling reaction as its carboxyl group is protected and not activated.

However, when this compound is part of a larger peptide fragment that is being activated at its C-terminus, the isoleucine residue is susceptible to epimerization. The mechanism of this epimerization is believed to proceed through the formation of an oxazol-5(4H)-one intermediate. nih.gov Abstraction of the proton at the α-carbon of this intermediate by a base, followed by re-protonation, can lead to a loss of stereochemical purity. nih.gov

Isoleucine, being a β-branched amino acid, is known to be particularly prone to epimerization. nih.gov The rate of epimerization is influenced by several factors, including the strength of the base used, the solvent, and the temperature. nih.gov

Influence of Reaction Conditions on Product Distribution and Stereoselectivity

The conditions under which amide coupling reactions are performed have a profound impact on the distribution of products and the stereoselectivity of the reaction. The desired product is the dipeptide with retained stereochemistry, but side products, including the epimerized dipeptide and byproducts from the coupling reagents, can also be formed.

Influence of Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimide (B86325) reagents, when used alone, can lead to significant epimerization. The addition of HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can significantly suppress this side reaction by forming active esters that are less prone to oxazolone (B7731731) formation. luxembourg-bio.com Phosphonium reagents like PyBOP are also known for their efficiency and for minimizing epimerization. peptide.com

Influence of Base: A base is often required in peptide coupling reactions, particularly when the amine component is a hydrochloride salt like this compound. The choice and amount of base are crucial. Strong, sterically hindered bases like diisopropylethylamine (DIEA) are commonly used. However, an excess of a strong base can promote epimerization. nih.gov The use of a milder base, such as N-methylmorpholine (NMM), can sometimes be advantageous in reducing epimerization, though it may lead to slower reaction rates. nih.gov

Influence of Solvent: The polarity of the solvent can influence the rate of epimerization. More polar solvents can stabilize the charged intermediates involved in the epimerization pathway, thus increasing the likelihood of this side reaction. nih.gov Solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are commonly used in peptide synthesis.

Influence of Temperature: Lowering the reaction temperature is a common strategy to suppress epimerization. While this may also decrease the rate of the desired amide bond formation, the activation energy for epimerization is often higher, making it more sensitive to changes in temperature.

Reaction ConditionEffect on Stereoselectivity (Epimerization)General Impact on Product Distribution
Coupling Reagent Carbodiimides (alone) can lead to higher epimerization. Addition of HOBt/HOAt reduces epimerization. luxembourg-bio.comChoice of reagent affects reaction rate and byproduct formation.
Base Stronger bases and excess base can increase the rate of epimerization. nih.govEssential for neutralizing HCl salt and facilitating the reaction.
Solvent Polar solvents can increase the propensity for epimerization. nih.govAffects solubility of reactants and intermediates.
Temperature Lower temperatures generally suppress epimerization.Lower temperatures may slow down the desired reaction rate.

Compound Names

Abbreviation/NameFull Chemical Name
This compoundL-Isoleucine tert-butyl ester hydrochloride
DCCDicyclohexylcarbodiimide
DICDiisopropylcarbodiimide
HOBt1-Hydroxybenzotriazole
BOP(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate
TFATrifluoroacetic acid
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate
HOAt1-Hydroxy-7-azabenzotriazole
DIEADiisopropylethylamine
NMMN-methylmorpholine
DMFDimethylformamide
DCMDichloromethane

Computational and Theoretical Studies on H Ile Otbu.hcl Systems

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For H-Ile-OtBu.HCl, DFT calculations can provide detailed information about its electronic distribution, molecular orbitals, and energetic stability. Studies on related amino acid derivatives have utilized DFT to calculate parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are indicative of a molecule's electron-donating and electron-accepting capabilities, respectively electrochemsci.orgjocpr.com. The energy difference between HOMO and LUMO (HOMO-LUMO gap) is also a key descriptor related to reactivity and electronic transitions electrochemsci.orgresearchgate.net.

DFT calculations can also explore various conformations of the molecule, revealing preferred spatial arrangements and the associated energies. For instance, in studies of N-protected amino acid esters, DFT has been employed to analyze transition states in catalytic reactions, offering insights into stereoselectivity figshare.comacs.orgnih.gov. While direct DFT studies specifically detailing the electronic structure of this compound are not extensively cataloged in the provided search results, the methodology is well-established for similar amino acid derivatives, allowing for the prediction of properties like dipole moment, global hardness, and softness, which influence intermolecular interactions and chemical behavior electrochemsci.org.

Molecular Dynamics (MD) Simulations of Molecular Interactions

Molecular Dynamics (MD) simulations are instrumental in understanding the dynamic behavior of molecules and their interactions in various environments, particularly in solution. By simulating the movement of atoms and molecules over time, MD can reveal how this compound might interact with solvent molecules, other biomolecules, or surfaces.

Research on amino acid derivatives has employed MD to study their adsorption onto metal surfaces as corrosion inhibitors, providing insights into binding modes, orientation, and interaction energies electrochemsci.orgresearchgate.net. In the context of peptide chemistry, MD simulations can help elucidate solvation effects, conformational changes, and the dynamics of molecular recognition events. For example, MD has been used to investigate chiral recognition mechanisms involving amino acid-based structures scirp.org. While specific MD studies focusing on this compound in typical peptide synthesis contexts are not explicitly detailed, the general application of MD to amino acid derivatives in solution provides a framework for understanding its behavior in aqueous or organic solvent systems acs.orgnih.gov. The simulations can map out hydrogen bonding networks and other non-covalent interactions that govern molecular assembly and reactivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Related Amino Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the chemical structure of molecules and their biological or chemical activity. While direct QSAR studies on this compound are scarce, QSAR has been widely applied to amino acid derivatives and peptides to predict various activities, such as enzyme inhibition or sweetness jocpr.comtandfonline.comnih.govsemanticscholar.organalis.com.myacs.orgnih.gov.

These studies typically involve calculating a range of molecular descriptors (e.g., molecular weight, HOMO energy, LogP, molar volume) and then using statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) to build predictive models jocpr.comtandfonline.comnih.gov. For instance, QSAR models have been developed for amino acid derivatives as histone deacetylase inhibitors tandfonline.com and for predicting anti-ulcer activity jocpr.com. In the realm of peptide research, QSAR is extensively used to correlate amino acid sequences and their properties with biological functions, such as antimicrobial activity or receptor binding acs.orgnih.govresearchgate.net. The principles learned from these studies on related compounds can inform the understanding of structure-property relationships relevant to this compound, particularly if it were to be incorporated into larger molecules with defined activities.

Prediction of Reactivity and Selectivity in Chemical Transformations

The reactivity and selectivity of this compound are of paramount importance in its application as a building block in peptide synthesis. Theoretical studies, often employing DFT, can predict reaction pathways and identify factors influencing selectivity. For example, DFT has been used to analyze transition states in reactions involving N-protected amino acid esters, such as base hydrolysis catalyzed by chiral phase-transfer catalysts, to understand the origin of stereoselectivity figshare.comacs.orgresearchgate.net.

Studies have also explored the reactivity of amino acid esters in Michael additions and N-arylation reactions, using DFT to optimize geometries and calculate reaction energies, thereby predicting reaction feasibility and potential side reactions nih.govresearchgate.net. The influence of protecting groups and ester moieties on reactivity is a common theme. For instance, the tert-butyl ester group in this compound is known for its stability under basic conditions and its facile removal under acidic conditions, a property that can be computationally modeled to understand its role in specific synthetic steps. Theoretical investigations into peptide bond hydrolysis have also considered the steric effects of amino acid side chains, like isoleucine's branched aliphatic group, on reaction rates, often by analyzing transition state energies kuleuven.be.

Advanced Derivatization and Functionalization of H Ile Otbu.hcl

Synthesis of N-Protected and Side-Chain Modified Isoleucine Esters

The chemical manipulation of H-Ile-OtBu.HCl typically begins with the protection of its primary amine. This step is crucial for controlling reactivity in subsequent reactions, such as peptide bond formation. Following N-protection, the aliphatic side chain of isoleucine, though generally considered unreactive, can be modified to introduce non-natural functionalities, thereby altering the physicochemical properties of the parent molecule.

Common N-protecting groups compatible with the tert-butyl ester include the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile butoxycarbonyl (Boc) group. prepchem.com While the Boc group requires acidic conditions for removal that could also cleave the tert-butyl ester, careful selection of reagents can allow for differential deprotection. nih.gov For instance, the Boc group can be removed with 3M HCl, which may also affect the tert-butyl ester, whereas more specialized protecting groups offer greater orthogonality. nih.govpeptide.com

Protecting GroupReagentDeprotection ConditionOrthogonality with OtBu
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)Trifluoroacetic acid (TFA)Low (Both are acid-labile)
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSu20-40% Piperidine in DMFHigh (Fmoc is base-labile)
Z (Benzyloxycarbonyl)Benzyl (B1604629) chloroformate (Z-Cl)Hydrogenolysis (e.g., H₂/Pd)High (Z is removed by reduction)

Side-Chain Modification: While the sec-butyl side chain of isoleucine is chemically inert, advanced synthetic methods allow for the preparation of isoleucine analogues with modified side chains. These modifications often involve starting from precursors other than isoleucine itself, but they yield derivatives that can be protected as tert-butyl esters for further use. A key modification is fluorination, which can significantly alter properties like hydrophobicity, pKa, and metabolic stability without drastically changing the steric profile. beilstein-journals.org The synthesis of fluorinated isoleucine analogues can produce building blocks that, once esterified to form a derivative analogous to this compound, can be incorporated into peptides to enhance their structural stability or binding affinity. beilstein-journals.org

Preparation of Peptide-Peptoid Hybrid Structures Incorporating Isoleucine Motifs

Peptide-peptoid hybrids are chimeric molecules that combine natural amino acid residues with N-substituted glycine (B1666218) (peptoid) units. kohan.com.twacs.org This combination leverages the specific stereochemistry and biological recognition of amino acids like isoleucine with the proteolytic resistance and conformational flexibility of peptoids. nih.govmdpi.com this compound is a valuable precursor for incorporating isoleucine residues into these hybrid structures using solid-phase synthesis.

The synthesis of a peptide-peptoid hybrid typically follows a modified solid-phase protocol that accommodates both types of monomers. kohan.com.tw The process involves a "sub-monomer" approach for the peptoid units, which contrasts with the standard coupling of protected amino acids. acs.org

Synthetic Steps for Hybrid Structures:

Isoleucine Incorporation: The synthesis begins by coupling an N-terminally protected isoleucine (e.g., Fmoc-Ile-OH) to a solid support resin. This compound can be used in solution-phase synthesis or, after N-protection, in solid-phase synthesis.

Peptoid Monomer Addition: To add a peptoid unit, a two-step sub-monomer cycle is employed:

Acylation: The free amine on the growing chain is acylated with bromoacetic acid. nih.gov

Nucleophilic Displacement: The bromine is displaced by a primary amine (e.g., isobutylamine (B53898) to mimic a leucine (B10760876) side chain), which introduces the desired side chain onto the glycine backbone. acs.org

Chain Elongation: The cycle of amino acid coupling and/or peptoid sub-monomer addition is repeated until the desired sequence is assembled. Finally, the hybrid molecule is cleaved from the resin and deprotected. kohan.com.tw

StepMonomer TypeKey ReagentsReaction
1 Amino Acid (Isoleucine)Fmoc-Ile-OH, DIC, OxymaPureStandard amide bond formation
2a Peptoid (Acylation)Bromoacetic acid, DICAcylation of N-terminus
2b Peptoid (Displacement)Primary Amine (e.g., R-NH₂)SN2 displacement of bromide

Development of Isoleucine-Containing Probes for Biochemical Research

Functionalized isoleucine derivatives are indispensable tools for studying biological systems. By incorporating isotopic labels or spectroscopic reporters, derivatives of this compound can be transformed into probes for investigating protein structure, function, and dynamics. nih.gov

Isotopically Labeled Probes: One of the most powerful applications is the synthesis of isoleucine containing stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium). These labeled amino acids can be incorporated into proteins through overexpression in bacterial or cell-free systems. nih.gov The resulting labeled protein can then be studied using Nuclear Magnetic Resonance (NMR) spectroscopy to provide atomic-level insights into side-chain dynamics and protein-ligand interactions. For example, a synthetic route to an α-ketobutyric acid isotopologue allows for the selective labeling of the isoleucine γ₁-CH₂ group, which serves as a sensitive probe for molecular motion within the protein core. nih.gov this compound can serve as a precursor or a reference compound in the development of such labeled molecules.

Fluorescent and Biophysical Probes: While direct attachment of a fluorescent probe to the aliphatic side chain of isoleucine is not straightforward, isoleucine residues can be part of a peptide sequence designed as a probe. For instance, a peptide containing isoleucine might be synthesized to bind to a specific biological target. The N-terminus of the isoleucine residue (derived from this compound after deprotection) or another functional handle within the peptide can be conjugated with a fluorophore or a biotin (B1667282) tag. These probes are used in a variety of biochemical assays, including fluorescence polarization, FRET (Förster Resonance Energy Transfer) studies, and affinity pull-down experiments to identify binding partners. mdpi.com

Probe TypeModificationResearch ApplicationTechnique(s)
Isotopic Label ¹³C, ²H, or ¹⁵N incorporationStudying protein side-chain dynamics and structureNMR Spectroscopy
Affinity Tag Biotin conjugation to peptide N-terminusIdentifying and isolating binding partnersWestern Blot, Mass Spectrometry
Fluorescent Probe Fluorophore attachment to peptideMonitoring molecular interactions and binding eventsFluorescence Polarization, FRET

Advanced Analytical Methodologies for Research on H Ile Otbu.hcl

Chromatographic Techniques for Purity and Diastereomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity of H-Ile-OtBu.HCl and, crucially, for determining its stereochemical integrity.

Purity Determination: High-Performance Liquid Chromatography (HPLC) is the gold standard for evaluating the chemical purity of this compound. Reverse-phase HPLC, often coupled with UV detection, is commonly utilized. The compound's purity is typically reported to be ≥98.0% chemimpex.comruifuchems.comvwr.comavantorsciences.comsigmaaldrich.comlabproinc.comtcichemicals.com. Detection methods such as UV-Vis spectrophotometry are frequently employed, leveraging the compound's UV absorbance, though specific absorption maxima are not always detailed for this particular derivative. Other purity assessments, such as those based on total nitrogen (N) analysis and titration, also confirm high purity levels, often exceeding 98.0% vwr.comavantorsciences.comlabproinc.comtcichemicals.com.

Analytical TechniqueParameter AssessedTypical Purity LevelCommon DetectorsRepresentative Sources
HPLCChemical Purity≥98.0%UV-Vis, DAD chemimpex.comruifuchems.comvwr.comavantorsciences.comsigmaaldrich.comlabproinc.comtcichemicals.comthermofisher.com
Total Nitrogen AnalysisChemical Purity≥98.0%N/A vwr.comavantorsciences.comlabproinc.comtcichemicals.com
Titration (Argentmetric)Chemical Purity≥98.0%N/A vwr.comavantorsciences.com

Diastereomeric Excess Determination: Isoleucine possesses two chiral centers (at the alpha-carbon and the beta-carbon), meaning it can exist as four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. Consequently, this compound can exist as a mixture of diastereomers (e.g., L-Ile-OtBu.HCl and L-allo-Ile-OtBu.HCl) and enantiomers. Separating and quantifying these stereoisomers is vital for stereochemically pure synthesis.

Chiral chromatography, particularly chiral HPLC, is the primary technique for this purpose. Specialized chiral stationary phases (CSPs), such as those based on polysaccharides like CHIRALPAK AD and CHIRALCEL OD, are employed to resolve enantiomers and diastereomers rsc.orgresearchgate.netacs.org. While specific chromatographic conditions for this compound are not extensively detailed in the provided snippets, methods for separating isoleucine stereoisomers using gas chromatography (GC) of derivatized forms have been reported, demonstrating the separation of four isoleucine stereoisomers pnas.org. This suggests that analogous chiral HPLC methods, potentially involving derivatization or optimized mobile phases with specific CSPs, are applicable for determining the diastereomeric excess (de) and enantiomeric excess (ee) of this compound chromatographyonline.comresearchgate.net.

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques provide definitive confirmation of the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) NMR and carbon-13 (¹³C) NMR spectroscopy are fundamental for structural elucidation. ¹H NMR spectra of this compound are expected to show characteristic signals:

A singlet for the nine protons of the tert-butyl group, typically around 1.4-1.5 ppm.

Signals corresponding to the isoleucine backbone protons (α-CH, β-CH) and side chain protons (methyl, ethyl, and the chiral center's methyl group).

A broad signal for the ammonium (B1175870) group (NH₃⁺), which is deshielded due to the hydrochloride salt formation.

¹³C NMR would reveal signals for the ester carbonyl, the quaternary carbon of the tert-butyl group, the α-carbon, and the various carbons of the isoleucine side chain. The specific stereochemistry of L-isoleucine tert-butyl ester hydrochloride is often confirmed as (2S,3S) nih.gov. NMR is routinely used to confirm the structural integrity and conformity to the expected molecular framework ruifuchems.comrsc.orgruifuchemical.com.

Infrared (IR) Spectroscopy: Infrared spectroscopy is employed to identify key functional groups within the molecule. Characteristic absorption bands for this compound would include:

N-H stretching vibrations from the protonated amine group (typically in the 2500-3300 cm⁻¹ range, often broad).

A strong C=O stretching vibration from the ester carbonyl group, usually around 1725-1750 cm⁻¹.

Various C-H stretching and bending vibrations from the aliphatic portions of the molecule. IR spectroscopy serves as a quick and reliable method for verifying the presence of these functional groups and confirming the compound's identity rsc.orgruifuchemical.com.

Spectroscopic TechniqueKey Characteristic Signals/BandsInformation ProvidedRepresentative Sources
¹H NMRtert-butyl singlet, α-CH, side-chain CH/CH₂/CH₃, NH₃⁺Structural confirmation, proton environment ruifuchems.comrsc.orgnih.govruifuchemical.com
¹³C NMREster C=O, tert-butyl carbons, α-carbon, side-chain carbonsCarbon skeleton confirmation ruifuchems.comrsc.orgruifuchemical.com
IR SpectroscopyN-H stretch, C=O stretch, C-H stretchFunctional group identification rsc.orgruifuchemical.com

Mass Spectrometry for Reaction Intermediate and Product Identification

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and identifying reaction intermediates and products during the synthesis or modification of this compound.

Techniques and Applications: Electrospray Ionization (ESI) is a common ionization technique for amino acid derivatives like this compound, often coupled with liquid chromatography (LC-MS) ruifuchems.com. This hyphenated technique allows for the separation of components in a mixture followed by their mass analysis, aiding in the identification of impurities or reaction by-products. Derivatization, such as esterification with butanol, can sometimes be employed to enhance ionization efficiency and improve reversed-phase retention for LC-MS/MS analysis of amino acids and related compounds researchgate.net.

High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion, thereby confirming the molecular formula. The molecular weight of this compound (C₁₀H₂₂ClNO₂) is approximately 223.74 g/mol sigmaaldrich.comlabproinc.comtcichemicals.comnih.govmedchemexpress.commedchemexpress.comnbinno.com. In positive ion mode ESI, the protonated molecule [M+H]⁺ would be expected around m/z 206.16.

Analytical TechniquePrimary ApplicationExpected Mass (m/z) [M+H]⁺Molecular Weight ( g/mol )Representative Sources
LC-MS (ESI)Molecular weight confirmation, impurity identification~206.16223.74 ruifuchems.comresearchgate.net
HRMSElemental composition determination206.1623 (for C₁₀H₂₂NO₂⁺)223.74 nih.gov

Emerging Research Areas and Future Perspectives

Design and Synthesis of Complex Bioactive Peptides Leveraging Isoleucine Protecting Groups

The chemical synthesis of peptides is a meticulous process that relies on the precise assembly of amino acids in a specific sequence. To prevent unwanted side reactions, reactive functional groups within the amino acids must be temporarily blocked by protecting groups. H-Ile-OtBu.HCl serves as a valuable component in this strategy, where the tert-butyl ester group shields the carboxylic acid of isoleucine. This protection is crucial during the formation of the peptide bond, where the free amino group of another amino acid attacks the activated carboxyl group of the growing peptide chain.

The tert-butyl group is a prominent example of a permanent protecting group, typically remaining in place for the duration of the peptide chain assembly and removed only in the final stages. nih.gov This stability is essential for complex syntheses. The most common orthogonal protection strategy pairs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the N-terminus with acid-labile side-chain protecting groups like tert-butyl (tBu). acs.org In this scheme, the Fmoc group is removed at each cycle to allow the addition of the next amino acid, while the OtBu group on isoleucine (and other tBu groups on other amino acid side chains) remains intact until the final cleavage from the solid support, usually with a strong acid like trifluoroacetic acid (TFA). acs.orgacs.org

The strategic use of this compound is particularly important in the design of complex bioactive peptides, which may feature intricate structures such as branching. For instance, the synthesis of branched peptides can be assembled on a lysine (B10760008) scaffold, where different protecting groups are used to selectively build peptide chains from both the alpha- and epsilon-amino groups of lysine. researchgate.net The stability of the OtBu group on isoleucine residues within these chains ensures that the carboxyl end does not interfere with the stepwise elongation process, thereby enabling the controlled construction of these sophisticated architectures.

Table 1: Common Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Target Functional Group Cleavage Condition
9-fluorenylmethoxycarbonyl Fmoc α-Amino Base (e.g., Piperidine)
tert-butoxycarbonyl Boc α-Amino / Side Chain Amino Acid (e.g., TFA)
tert-butyl tBu / OtBu Side Chain Carboxyl/Hydroxyl, C-Terminus Carboxyl Strong Acid (e.g., TFA)
Benzyl (B1604629) Bzl Side Chain Hydroxyl/Carboxyl Strong Acid / Hydrogenolysis

This interactive table provides an overview of commonly used protecting groups in peptide synthesis, their targets, and cleavage conditions.

Development of Novel Synthetic Routes for Amino Acid Derivatives with Enhanced Sustainability

Traditional chemical synthesis methods, including those for amino acid derivatives, often rely on hazardous solvents and reagents, prompting a shift towards more sustainable or "green" chemistry. Research in this area is focused on developing synthetic routes that are safer, more efficient, and environmentally benign.

One promising avenue is the use of enzymatic catalysis. Enzymes operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing waste. For example, lipases and proteases have been successfully used to catalyze the synthesis of various amino acid esters in organic solvents. nih.gov The enzymatic approach is particularly advantageous for its regioselectivity, as demonstrated in the synthesis of sugar amino acid esters where the amino acid was selectively introduced at a specific position on a sugar molecule. nih.gov Biocatalytic methods are also being developed to create chiral α-amino esters directly through processes like nitrene C-H insertion, offering a more direct route to these valuable compounds. nih.gov

Another key area of green chemistry is the replacement of conventional volatile organic solvents with more sustainable alternatives. Ionic liquids have emerged as a potential "green" catalyst and solvent for the esterification of amino acids, in some cases allowing for excellent conversion rates without the need for complex protection-deprotection steps. researchgate.net Similarly, research has shown that "green" ethers, such as 2-methyltetrahydrofuran (B130290) (Me-THF), can be effective solvents for Fischer-Speier esterification to produce amino acid benzyl esters, avoiding the hazardous solvents like benzene (B151609) or chloroform (B151607) that were traditionally used. nih.gov Furthermore, improvements in existing methodologies, such as using calcium(II) iodide for the hydrolysis (saponification) of Fmoc-protected amino esters, offer a greener and more cost-effective alternative to methods that use toxic organotin reagents. mdpi.com

Table 2: Comparison of Synthetic Methods for Amino Acid Esters

Method Solvents/Catalysts Advantages Disadvantages
Traditional Chemical Benzene, Chloroform, Strong Acids Well-established Use of hazardous materials, potential for racemization
Enzymatic Synthesis Lipases, Proteases in organic solvents Mild conditions, high selectivity, reduced waste Enzyme stability and cost can be a factor
Green Solvents Ionic Liquids, Me-THF Reduced environmental impact, safer handling Solvent cost and recovery may be concerns

This interactive table compares different synthetic routes for amino acid esters, highlighting their respective advantages and disadvantages from a sustainability perspective.

Exploration of this compound in Novel Catalytic Systems

Beyond its role as a structural building block, the field of catalysis is exploring the use of amino acid derivatives like this compound as components of novel catalytic systems. The inherent chirality of amino acids makes their derivatives attractive candidates for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule.

Recent research has demonstrated that NH2-unprotected amino acid esters can be used in reactions such as asymmetric α-allenylic alkylation and α-allylation. acs.orgacs.org These reactions, often enabled by a combination of a chiral aldehyde and a palladium catalyst, can generate a diverse range of optically active nonproteinogenic α,α-disubstituted α-amino acids. acs.orgacs.org In these systems, the amino acid ester is a key reactant whose α-position is functionalized with high levels of stereocontrol.

The development of organocatalysis has also opened new doors for amino acid derivatives. Chiral aldehydes, for instance, can catalyze the asymmetric α-functionalization of N-unprotected amino esters through the formation of enamine intermediates. nih.gov This biomimetic approach mimics how enzymes activate substrates in biological systems. An operationally simple, one-pot method has been developed for the enantioselective synthesis of α-amino acid esters using an organocatalyst, which simplifies the process by requiring only a single purification step at the end of a multi-step sequence. nih.gov These catalytic strategies are crucial for synthesizing unnatural amino acids, which are valuable building blocks in medicinal chemistry and peptide science due to their potential to enhance the stability or activity of peptides. nih.gov

Q & A

Q. How can the PICO framework be applied to design studies on H-Ile-OtBu·HCl’s role in peptide therapeutics?

  • Methodological Answer :
  • Population (P) : Model peptides (e.g., antimicrobial peptides).
  • Intervention (I) : Incorporation of H-Ile-OtBu·HCl vs. unprotected isoleucine.
  • Comparison (C) : Bioactivity and stability of modified vs. unmodified peptides.
  • Outcome (O) : % improvement in protease resistance (measured via MALDI-TOF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Ile-OtBu.HCl
Reactant of Route 2
Reactant of Route 2
H-Ile-OtBu.HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.